4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline
Description
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is a halogenated isoindoline derivative featuring a bromine atom at the 4-position and a 2,2,2-trifluoroethyl group at the 2-position of the bicyclic amine structure. Its molecular formula is C₉H₉BrF₃N, with a molecular weight of 274.08 g/mol. The isoindoline core provides a rigid scaffold, while the bromine and trifluoroethyl substituents impart distinct electronic and steric properties. This compound is of interest in medicinal chemistry and materials science, particularly in the development of kinase inhibitors or fluorinated probes.
Properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-9-3-1-2-7-4-15(5-8(7)9)6-10(12,13)14/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHDLMWAFFRYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC(F)(F)F)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline typically involves the reaction of isoindoline with bromine and 2,2,2-trifluoroethyl bromide. The reaction is carried out under controlled conditions to ensure the selective bromination and introduction of the trifluoroethyl group. The process may involve the use of solvents such as dichloromethane or toluene and catalysts like iron or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline-1,3-diones.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(2,2,2-trifluoroethyl)isoindoline.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-(2,2,2-trifluoroethyl)isoindoline derivatives with various functional groups.
Oxidation: Formation of isoindoline-1,3-diones.
Reduction: Formation of reduced isoindoline derivatives.
Scientific Research Applications
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroethyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline with Analogs
Key Observations:
Core Structure Differences: The isoindoline core in the target compound offers a saturated bicyclic system, enhancing conformational rigidity compared to the aromatic indole core in 4-Bromo-2-(trifluoromethyl)-1H-indole . This rigidity may improve binding selectivity in protein targets. Isoindoline-1,3-dione derivatives (e.g., 2-(4-Bromobenzyl)isoindoline-1,3-dione) are more polar due to ketone groups, reducing membrane permeability compared to the non-ketone isoindoline analog .
Substituent Effects: The 2,2,2-trifluoroethyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to methyl (logP ~1.2) or bromobenzyl groups (logP ~3.5). In contrast, trifluoromethyl groups (as in 4-Bromo-2-(trifluoromethyl)-1H-indole) are directly conjugated to the aromatic system, altering electronic density and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Table 2: Inferred Bioactivity and Solubility
| Compound | Estimated logP | Solubility (mg/mL) | Bioactivity Hypothesis |
|---|---|---|---|
| This compound | 2.8 | 0.15 (DMSO) | Kinase inhibition; CNS penetration |
| 2-(4-Bromobenzyl)isoindoline-1,3-dione | 3.5 | 0.08 (Water) | HDAC inhibition; limited BBB crossing |
| 6-Bromo-2-methylisoindolin-1-one | 1.2 | 0.30 (Water) | Fragment-based screening candidate |
Analysis:
- Bromine’s presence in all analogs suggests utility in Suzuki-Miyaura coupling reactions for further derivatization, though steric hindrance from the trifluoroethyl group may slow reactivity compared to methyl or benzyl substituents .
Metabolic Stability and Toxicity
- The trifluoroethyl group reduces oxidative metabolism in cytochrome P450 enzymes due to fluorine’s inertness, extending half-life compared to non-fluorinated analogs .
Biological Activity
Overview
4-Bromo-2-(2,2,2-trifluoroethyl)isoindoline is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. Isoindoline derivatives are known for various pharmacological effects, including anti-cancer and antimicrobial properties. This article focuses on the biological activity of this compound, synthesizing available research findings and case studies to provide a comprehensive overview.
The compound's molecular structure can be represented as follows:
- Molecular Formula: C12H10BrF3N
- Molecular Weight: 305.11 g/mol
The presence of bromine and trifluoroethyl groups in its structure is believed to influence its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, leading to altered cell proliferation and apoptosis.
- Receptor Binding: It might bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of isoindoline derivatives. For instance:
- Case Study 1: A study demonstrated that isoindoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.
- Case Study 2: Another research highlighted that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Antimicrobial Activity
Isoindoline derivatives have also been explored for their antimicrobial properties:
- Case Study 3: Research indicated that certain isoindoline compounds possess antibacterial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other isoindoline derivatives. The following table summarizes key differences in biological activity among selected compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Moderate | Moderate | Enzyme inhibition and receptor binding |
| 4-Chloroisoindoline | High | Low | Apoptosis induction |
| 4-Methylisoindoline | Moderate | High | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
